チジアズロン

概要

説明

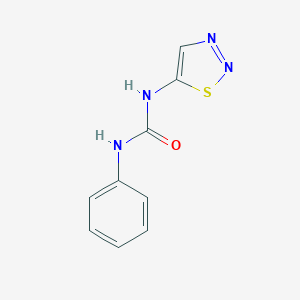

チジアズロンは、化学的に1-フェニル-3-(1,2,3-チアジアゾール-5-イル)ウレアとして知られ、農業で広く使用されている植物成長調整剤です。1967年にドイツのシェリング社で初めて合成され、1976年に綿花の落葉剤として登録されました。 チジアズロンは、細胞分裂、シュート再生、体細胞胚発生など、植物におけるさまざまな生理的応答を促進する、サイトカイニン様活性を示します .

科学的研究の応用

Thidiazuron has a wide range of applications in scientific research, including:

作用機序

チジアズロンは、植物ホルモンの一種であるサイトカイニンの活性を模倣することで、その効果を発揮します。これは、内因性サイトカイニンの合成と蓄積を促進し、細胞分裂、シュート再生、落葉などのさまざまな生理的応答をもたらします。 チジアズロンはまた、植物ホルモンのもう1つのクラスであるオーキシンのレベルを調節し、植物の成長と発達にさらに影響を与えます .

6. 類似の化合物との比較

チジアズロンは、サイトカイニンとオーキシンの両方を模倣するその二重の活性のために、植物成長調整剤の中でユニークです。類似の化合物には以下が含まれます。

ベンジルアデニン: 細胞分裂とシュート再生を促進するために使用される合成サイトカイニン。

キネチン: 細胞分裂を促進し、葉の老化を遅らせる別のサイトカイニン。

インドール-3-酢酸: 植物の成長と発達のさまざまな側面を調節する、自然に発生するオーキシン.

生化学分析

Biochemical Properties

Thidiazuron exhibits both auxin- and cytokinin-like effects in plants . Despite its unique and dual effect, Thidiazuron’s action is often overgeneralized and referred to as a cytokinin .

Cellular Effects

Thidiazuron has been shown to modulate the endogenous auxin levels . It induces numerous morphogenic responses, starting from tissue proliferation to induction of shoot buds and somatic embryos . Thidiazuron exhibits the distinctive property of mimicking both auxin and cytokinin effects on growth and differentiation of cultured explants .

Molecular Mechanism

It is known to affect both auxin and cytokinin pathways, leading to a wide array of effects including prevention of leaf yellowing, enhanced photosynthetic activity, breaking of bud dormancy, fruit ripening, as well as proliferation of adventitious shoots, callus production, and induction of somatic embryogenesis .

Temporal Effects in Laboratory Settings

Thidiazuron can be used for regeneration at much lower concentrations (10–1000 times lower) making it a valuable commercial agrochemical

Metabolic Pathways

Thidiazuron is known to modulate the endogenous auxin levels

準備方法

合成経路および反応条件: チジアズロンは、5-アミノ-1,2,3-チアジアゾールとフェニルイソシアネートとの反応によって合成できます。 反応は通常、反応物が完全に溶解するまで、ブタノンなどの溶媒中で撹拌して行われます .

工業生産方法: 工業的な設定では、チジアズロンは、高収量と純度を確保するために、温度、圧力、および反応物の濃度を精密に制御する大型反応器で生産されることがよくあります。 最終製品は通常、農業用としてさまざまな市販製品に配合されます .

化学反応の分析

反応の種類: チジアズロンは、以下を含むいくつかの種類の化学反応を受けます。

酸化: チジアズロンは、さまざまな酸化された誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、チジアズロンをその還元型に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化されたチジアズロン誘導体を生成する可能性があり、置換反応は幅広い置換されたチジアズロン化合物を生成する可能性があります .

4. 科学研究の用途

チジアズロンは、以下を含む科学研究で幅広い用途があります。

類似化合物との比較

Thidiazuron is unique among plant growth regulators due to its dual activity, mimicking both cytokinins and auxins. Similar compounds include:

Benzyladenine: A synthetic cytokinin used to promote cell division and shoot regeneration.

Kinetin: Another cytokinin that promotes cell division and delays leaf senescence.

Indole-3-acetic acid: A naturally occurring auxin that regulates various aspects of plant growth and development.

Thidiazuron stands out due to its higher potency and broader range of effects compared to these similar compounds .

生物活性

Thidiazuron (TDZ), a synthetic phenylurea compound, is widely recognized for its diverse biological activities, particularly in plant growth regulation and agricultural applications. This article explores the biological activity of TDZ, focusing on its mechanisms, effects on plant physiology, and potential therapeutic applications.

Overview of Thidiazuron

TDZ is primarily used as a plant growth regulator (PGR) and exhibits both auxin-like and cytokinin-like activities. It has been extensively studied for its role in promoting shoot organogenesis, somatic embryogenesis, and callus formation in various plant species. Additionally, TDZ has shown potential in enhancing fruit quality and yield in crops such as cotton and grape.

TDZ's biological activity is attributed to its ability to modulate various physiological processes in plants. Key mechanisms include:

- Cytokinin Activity : TDZ mimics cytokinin action, promoting cell division and differentiation. It enhances endogenous cytokinin levels, affecting morphogenetic responses in plants .

- Ethylene Production : TDZ treatment increases ethylene levels, which plays a crucial role in processes like leaf abscission and fruit ripening .

- Gene Regulation : TDZ influences the expression of genes related to gibberellin (GA) biosynthesis and catabolism, thus affecting shoot elongation and growth .

Induction of Morphogenesis

TDZ is particularly effective in inducing morphogenic responses in tissue cultures. Studies have shown that:

- Somatic Embryogenesis : TDZ promotes somatic embryogenesis in various species, including grape and blueberry . The concentration of TDZ can significantly affect the rate of embryogenesis.

- Shoot Organogenesis : In vitro studies demonstrate that low concentrations of TDZ facilitate shoot regeneration from explants .

| Plant Species | TDZ Concentration (mg/L) | Response Type | Reference |

|---|---|---|---|

| African Violet | 0.5 | Shoot organogenesis | |

| Grape | 1-5 | Somatic embryogenesis | |

| Cotton | 20-60 | Leaf abscission | |

| Blueberry | 0.5-2 | Shoot proliferation |

Impact on Fruit Quality

TDZ has been shown to enhance fruit quality by:

- Promoting Fruit Growth : In pear varieties, TDZ application resulted in increased fruit size and weight, attributed to enhanced cell division and expansion .

- Reducing Fruit Drop : TDZ treatments significantly decreased fruit drop rates, leading to higher yields .

1. Cotton Leaf Abscission

In cotton crops, TDZ was found to induce leaf abscission by increasing ethylene production and the activity of cell wall degrading enzymes. This mechanism is beneficial for improving harvest efficiency by synchronizing leaf drop with fruit maturity .

2. Antimicrobial Activity

Recent studies have reported that TDZ exhibits antimicrobial properties against various pathogens. For instance, it demonstrated antibiofilm activity against Candida albicans, suggesting potential applications in medical microbiology .

Future Perspectives

Despite extensive research on TDZ's effects on plant growth and development, the precise mechanisms underlying its action remain unclear. Future studies utilizing advanced techniques like metabolomics may provide deeper insights into its regulatory roles in plant morphogenesis and stress responses.

特性

IUPAC Name |

1-phenyl-3-(thiadiazol-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCYZXMHUIHAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032651 | |

| Record name | Thidiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] Technical product is yellowish-brown solid; Formulated as wettable powder, soluble concentrate, and emulsifiable concentrate; [Reference #1] | |

| Record name | Thidiazuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>500 g/L in dimethyl sulfoxide; > 500 g/L in dimethylformamide; 21.5 g/L in cyclohexane; 4.5 g/L in methanol; 8 g/L in acetone, 0.002 g/L in hexane at 20 °C; 0.003 g/L at 20 °C; 1.1 g/L in ethyl acetate at 20 °C, In water, 20 mg/L at 23 °C | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density = 0.324 gm/cu cm at 20 °C /technical grade/ | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.30X10-11 mmHg at 25 °C | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

51707-55-2 | |

| Record name | Thidiazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51707-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thidiazuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051707552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thidiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIDIAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0091WH7STF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

210.5 - 212.5 °C (decomposes) | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary effects of Thidiazuron on plants?

A1: Thidiazuron exhibits strong cytokinin-like activity, primarily promoting cell division and differentiation in various plant species. It has been shown to induce shoot formation, stimulate somatic embryogenesis, enhance fruit set, and accelerate fruit ripening in a range of crops. [, , , , , ]

Q2: How does Thidiazuron compare to other cytokinins in terms of its effects?

A2: Thidiazuron often demonstrates higher potency and efficacy compared to naturally occurring cytokinins like benzyladenine (BA) and kinetin. For instance, in globe artichoke, TDZ was as effective as BA and kinetin in promoting shoot regeneration. [] In some cases, TDZ elicits specific responses not observed with other cytokinins. For example, in rushes (Restionaceae family), TDZ successfully induced somatic embryogenesis in Desmocladus flexuosus, while BA, zeatin, and 2iP were ineffective. []

Q3: Can you elaborate on the role of Thidiazuron in inducing leaf abscission?

A3: Research suggests that Thidiazuron-induced leaf abscission is mediated, in part, by increased endogenous ethylene production. Studies on cotton seedlings showed that Thidiazuron treatment significantly increased ethylene evolution from leaf blades and abscission zone explants, leading to leaf fall. This effect was mitigated by applying ethylene action or synthesis inhibitors. [, ]

Q4: How does Thidiazuron impact ethylene production in plants?

A4: Research indicates that Thidiazuron likely stimulates ethylene synthesis at a stage prior to the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene. Experiments on velvetleaf demonstrated that Thidiazuron, in conjunction with the plant pathogen Colletotrichum coccodes or its extract, synergistically increased ethylene production. This effect was not observed when ACC was supplied directly, suggesting that Thidiazuron's influence lies upstream in the ethylene biosynthesis pathway. []

Q5: Beyond ethylene, are there other plant hormones affected by Thidiazuron?

A5: Yes, studies on cotton (Gossypium hirsutum) revealed that Thidiazuron treatment resulted in altered levels of several plant hormones. It led to a decrease in indole-3-acetic acid, zeatin, and gibberellic acid, while increasing the concentrations of abscisic acid, jasmonic acid, and salicylic acid. These hormonal changes likely contribute to the defoliation process. []

Q6: How does Thidiazuron influence the biochemical processes in plants?

A6: Thidiazuron application has been shown to impact the activity of antioxidant and hydrolytic enzymes in plants. In cotton, treatment with Thidiazuron + Diuron reduced the activity of enzymes such as ascorbate peroxidase, peroxidase, catalase, superoxide dismutase, and cellulase in leaves, petioles, and bolls. These changes in enzyme activity are believed to contribute to the defoliation process. []

Q7: What is the molecular formula and weight of Thidiazuron?

A7: The molecular formula of Thidiazuron is C9H8N4OS, and its molecular weight is 220.25 g/mol.

Q8: Does the efficacy of Thidiazuron change when its application is delayed after mixing with other agrochemicals?

A8: Research suggests that the efficacy of Thidiazuron can be affected by delayed spray applications when mixed with certain agrochemicals. Studies showed that while the effectiveness of ethephon and Thidiazuron as defoliants was reduced after prolonged storage in solution, other combinations like diuron plus Thidiazuron were not significantly affected by mixing intervals. []

Q9: How do adjuvants influence the effectiveness of Thidiazuron?

A9: Studies on cotton have shown that the addition of adjuvants like crop oil concentrate and ammonium sulfate can enhance the efficacy of Thidiazuron as a defoliant. This improvement is attributed to increased absorption of Thidiazuron by the plant tissues when adjuvants are used. []

Q10: Does temperature affect the activity of Thidiazuron?

A10: Yes, temperature significantly influences Thidiazuron activity. Experiments demonstrated that leaf drop in cotton was significantly higher at higher temperatures (30/21 °C day/night) compared to lower temperatures (21/13 °C day/night) following Thidiazuron application. This suggests that warmer temperatures promote the efficacy of Thidiazuron as a defoliant. []

Q11: What analytical methods are commonly used for the detection and quantification of Thidiazuron residues?

A11: High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) is a widely used technique for Thidiazuron residue analysis in various matrices, including grapes. [, ] UV spectrophotometry is another method employed for detecting Thidiazuron in cotton fibers, though it may be less sensitive compared to HPLC. []

Q12: What is known about the photodegradation of Thidiazuron?

A12: Studies have investigated the photolysis of Thidiazuron adsorbed on soil surfaces under simulated sunlight. The results provided insights into the photoproducts formed and the kinetics of Thidiazuron photodegradation, offering valuable information for understanding its environmental fate. []

Q13: Can Thidiazuron be used to break dormancy in plants?

A13: Yes, Thidiazuron has shown promise as a dormancy-breaking agent. Research on apples demonstrated that Thidiazuron effectively promoted bud break and advanced phenological stages, offering a potential alternative to traditional dormancy-breaking chemicals like hydrogen cyanamide. [, , ]

Q14: What are the potential benefits of using Thidiazuron in micropropagation?

A15: Thidiazuron has emerged as a valuable tool in plant micropropagation due to its potent cytokinin-like activity. It has been successfully employed to induce shoot proliferation in various plant species, including endangered orchids like Cryptocoryne elliptica [] and ornamental bamboos like Dendrocalamus asper. [] This promotes the rapid production of clonal plantlets, aiding in the conservation and commercial propagation of valuable plant species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。